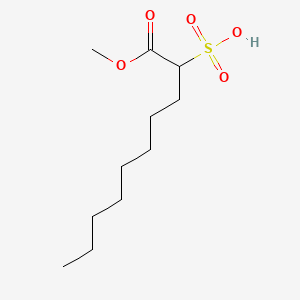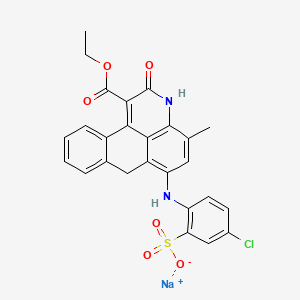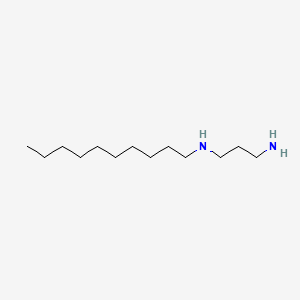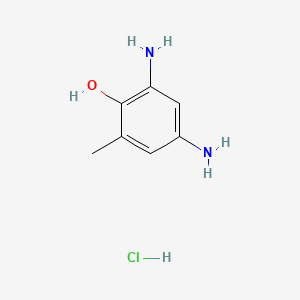
4-(4-Hexylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hexylcyclohexyl)phenol is an organic compound with the molecular formula C18H28O It is a derivative of phenol, where the phenol ring is substituted with a hexylcyclohexyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Hexylcyclohexyl)phenol can be synthesized through the hydroalkylation of phenol using a palladium catalyst and a molten salt mixture of sodium chloride and aluminum chloride. The reaction is carried out under hydrogen pressure at a temperature of around 120°C for approximately 4.5 hours. The specific steps are as follows:
Reactants: Phenol and hexylcyclohexane.
Catalyst: Palladium on alumina (Pd-Al2O3).
Molten Salt: Sodium chloride (NaCl) and aluminum chloride (AlCl3) in a 1:1 molar ratio.
Conditions: Hydrogen pressure, 120°C, 4.5 hours.
The yield of this compound from this reaction is approximately 31.9% .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum.
Substitution: Nitration with dilute nitric acid (HNO3) at room temperature; bromination with bromine water at room temperature
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitrophenols and bromophenols.
Scientific Research Applications
4-(4-Hexylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, resins, and biocides
Mechanism of Action
The mechanism of action of 4-(4-Hexylcyclohexyl)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including apoptosis and inflammation. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylphenol: Similar structure but lacks the hexyl group.
4-Hexylresorcinol: Contains a hexyl group but has two hydroxyl groups on the benzene ring.
Phenol: The parent compound with a hydroxyl group on the benzene ring.
Uniqueness
4-(4-Hexylcyclohexyl)phenol is unique due to the presence of both a hexyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility, stability, and potential biological activities compared to other phenolic compounds .
Properties
CAS No. |
90525-36-3 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-(4-hexylcyclohexyl)phenol |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3 |
InChI Key |
RZSUDJKMAUVCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



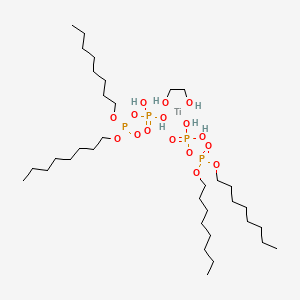
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
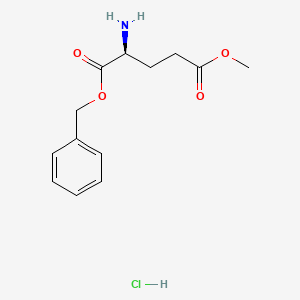
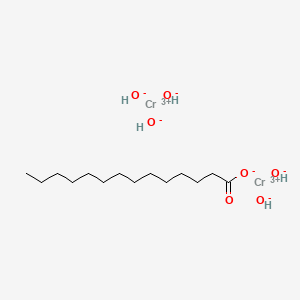

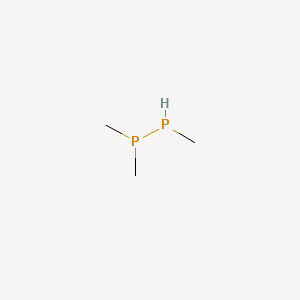
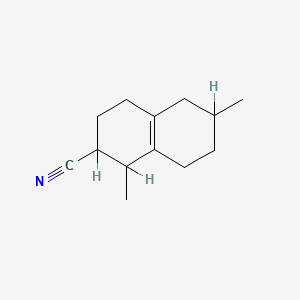
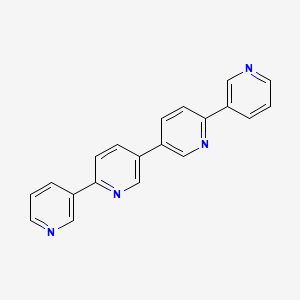
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
